N,N-Dimethyltrimethylsilylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

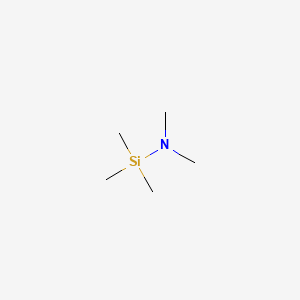

N,N-Dimethyltrimethylsilylamine, also known as (Dimethylamino)trimethylsilane or TMSDMA, is a chemical compound with the linear formula (CH3)3SiN(CH3)2 . It has a molecular weight of 117.26 .

Synthesis Analysis

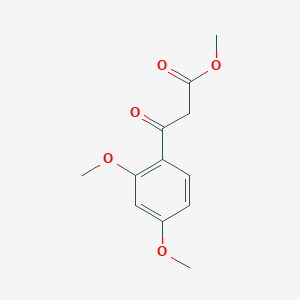

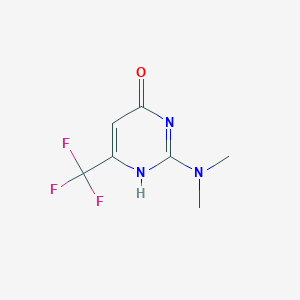

This compound can be used as a reactant in various chemical reactions. For instance, it can be used to prepare trifluoromethylacetophenone-N,N-dimethyltrimethylsilylamine adduct, which is an efficient reagent for nucleophilic trifluoromethylation of carbonyl and the imine group . It can also be used in the synthesis of phosphoramidite .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula (CH3)3SiN(CH3)2 .Chemical Reactions Analysis

This compound can be used as a reactant to prepare trifluoromethylacetophenone-N,N-dimethyltrimethylsilylamine adduct, which is used as an efficient reagent for nucleophilic trifluoromethylation of carbonyl and the imine group . It can also be used in the synthesis of phosphoramidite .Physical and Chemical Properties Analysis

This compound is a clear colorless to light yellow liquid . It has a refractive index of 1.397 to 1.398 at 20°C . It has a boiling point of 84°C and a density of 0.732 g/mL at 25°C .Applications De Recherche Scientifique

Synthesis of Pentamethinium Salts : N,N-Dimethyltrimethylsilylamine is used in synthesizing pentamethinium salts from pyrylium salts, 5-aminopenta-2,4-dienals, or N-substituted 5-aminopenta-2,4-dien-1-ones. The process is efficient under mild conditions and yields good results (Kořínek, Rybáčková, & Böhm, 2009).

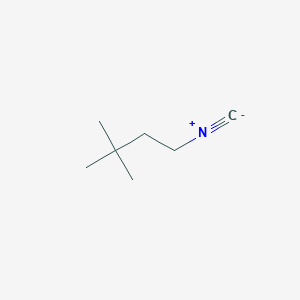

Ring-Opening Carbonylation Reaction : This compound is utilized as an initial nucleophile in the Ni(CO)4-induced ring-opening carbonylation reaction of 1,1-dibromo-2-chlorocyclopropanes. It aids in forming β, γ-unsaturated carboxylic acid and dicarboxylic acid derivatives (Hirao, Nagata, & Agawa, 1985).

Characterization and Fate of N-Nitrosodimethylamine Precursors : Research has been conducted on the role of N-Nitrosodimethylamine (NDMA) precursors, including this compound, in municipal wastewater treatment. It is particularly relevant in understanding how NDMA is produced during the disinfection process and how its precursors can be controlled (Mitch & Sedlak, 2004).

Reactions with N,N-Dimethyl Carboxylic Acid Amides : It has been used in reactions with N,N-dimethylformamide and N,N-dimethylacetamide, leading to the formation of up to 80% this compound and acyl iodide. This reaction provides insights into bond cleavage mechanisms and by-product formations (Voronkov, Tsyrendorzhieva, Lis, & Rakhlin, 2010).

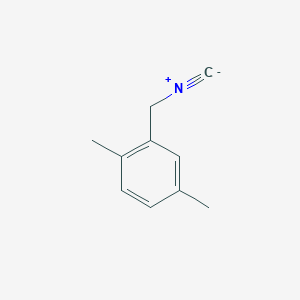

Environmental Sample Analysis : This compound has been used as a derivatizing agent for GC analysis of β-blockers and β-agonists in environmental samples. Its introduction in the structure of derivatives allows the use of an electron-capture detector for GC determination (Caban, Mioduszewska, Stepnowski, Kwiatkowski, & Kumirska, 2013).

Azidonation and Demethylation of N,N-Dimethylarylamines : It's involved in the treatment of N,N-dimethylarylamines with iodosylbenzene/trimethylsilylazide, leading to the functionalization and demethylation of these compounds. This method offers a new route to unsymmetrical N,N-methylalkylarylamines (Magnus, 1998).

Safety and Hazards

Mécanisme D'action

Target of Action

N,N-Dimethyltrimethylsilylamine, also known as N,N-Dimethylaminotrimethylsilane, is primarily used as a reactant in chemical synthesis

Mode of Action

As a chemical reactant, this compound interacts with other compounds to facilitate chemical transformations. For instance, it can be used to prepare trifluoromethylacetophenone-N,N-dimethyltrimethylsilylamine adduct, which is an efficient reagent for nucleophilic trifluoromethylation of carbonyl and the imine group .

Biochemical Pathways

This compound is involved in the synthesis of various compounds. For example, it can be used to prepare nucleoside phosphoramidites by reacting with alkyloxy (or aryloxy)-triazolylphosphine and deoxynucleoside . .

Result of Action

The primary result of this compound’s action is the formation of new chemical compounds. For example, it can be used to convert aliphatic alcohols into their corresponding fluorides

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N,N-Dimethyltrimethylsilylamine involves the reaction of trimethylsilyl chloride with dimethylamine in the presence of a base.", "Starting Materials": [ "Trimethylsilyl chloride", "Dimethylamine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add dimethylamine to a flask containing anhydrous ether", "Add the base to the flask and stir until dissolved", "Slowly add trimethylsilyl chloride to the flask while stirring", "Allow the reaction to proceed for several hours", "Extract the product with a suitable solvent (e.g. diethyl ether)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the product under reduced pressure to obtain N,N-Dimethyltrimethylsilylamine" ] } | |

Numéro CAS |

18135-05-2 |

Formule moléculaire |

C5H15NSi |

Poids moléculaire |

117.26 g/mol |

Nom IUPAC |

N-methyl-1-trimethylsilylmethanamine |

InChI |

InChI=1S/C5H15NSi/c1-6-5-7(2,3)4/h6H,5H2,1-4H3 |

Clé InChI |

VLSFITLAADJYOS-UHFFFAOYSA-N |

SMILES |

CN(C)[Si](C)(C)C |

SMILES canonique |

CNC[Si](C)(C)C |

Description physique |

Clear colorless liquid; [Sigma-Aldrich MSDS] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

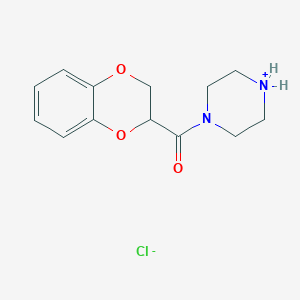

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B7724246.png)